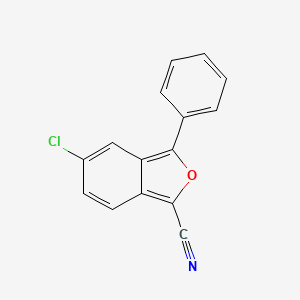

5-Chloro-3-phenyl-2-benzofuran-1-carbonitrile

CAS No.: 61295-26-9

Cat. No.: VC17282931

Molecular Formula: C15H8ClNO

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61295-26-9 |

|---|---|

| Molecular Formula | C15H8ClNO |

| Molecular Weight | 253.68 g/mol |

| IUPAC Name | 5-chloro-3-phenyl-2-benzofuran-1-carbonitrile |

| Standard InChI | InChI=1S/C15H8ClNO/c16-11-6-7-12-13(8-11)15(18-14(12)9-17)10-4-2-1-3-5-10/h1-8H |

| Standard InChI Key | YCUPAIPSUNNQNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C(O2)C#N)Cl |

Introduction

Synthesis and Industrial Production

Synthetic Routes

A common synthesis involves Friedel-Crafts acylation followed by cyclization. For example:

-

Friedel-Crafts Reaction: A chloro-substituted precursor undergoes acylation with an acyl chloride (e.g., benzoyl chloride) in the presence of to form an intermediate ketone .

-

Cyclization: The ketone intermediate is treated with a dehydrating agent (e.g., ) to form the benzofuran core.

-

Functionalization: The carbonitrile group is introduced via nucleophilic substitution or cyanation reactions.

Industrial-Scale Production

Industrial methods prioritize yield and purity through optimized conditions:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

-

Purification: Recrystallization from ethanol or chromatography ensures >97% purity .

Table 1: Key Synthetic Parameters

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | , 80°C, 12 hrs | 65–75 |

| Cyclization | , reflux | 80–85 |

| Cyanidation | KCN, DMF, 60°C | 70–75 |

Chemical Reactivity

The compound participates in reactions driven by its electron-deficient aromatic system and functional groups:

-

Nucleophilic Substitution: The chlorine atom undergoes displacement with amines or alkoxides (e.g., ) to form ethers or amines.

-

Electrophilic Aromatic Substitution: Nitration or sulfonation occurs at position 4 or 6 due to the directing effects of the chloro and cyano groups.

-

Cyano Group Hydrolysis: Under acidic conditions, the carbonitrile converts to a carboxylic acid () .

Table 2: Representative Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Chlorine Displacement | 5-Amino-3-phenyl-2-benzofuran | |

| Nitration | 5-Chloro-4-nitro derivative | |

| Hydrolysis | , | Benzofuran-1-carboxylic acid |

Physicochemical Properties

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 115–117°C (lit.) |

| Boiling Point | 362.8°C (predicted) |

| Density | 1.431 g/cm³ |

| Solubility in Water | <0.1 g/L (estimated) |

| pKa | 2.61 (predicted for COOH analog) |

The low water solubility aligns with its hydrophobic aromatic structure, while the predicted pKa suggests moderate acidity for derivatives.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Serves as a precursor for antitumor agents.

-

Materials Science: Planar structure aids in organic semiconductor design.

-

Agrochemicals: Chlorine-substituted heterocycles are explored as fungicides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume